molecular formula C21H24N2O5S B2544130 diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-43-2

diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2544130
CAS RN: 864926-43-2
M. Wt: 416.49
InChI Key: LZTANWNENPNZTA-UHFFFAOYSA-N
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Description

The compound of interest, diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a heterocyclic molecule that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests that it is a diethyl ester with a thienopyridine core, which is substituted with a 4-methylbenzamido group.

Synthesis Analysis

The synthesis of related thienopyridine derivatives has been reported using various starting materials and reaction conditions. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization reactions under different conditions . Although the specific synthesis of diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives has been characterized using various techniques such as IR spectra, 1H-NMR, and single-crystal X-ray diffraction . These studies reveal the non-planarity of the rings in the compounds and provide detailed information about the torsion angles and hydrogen bonding networks within the crystal structure. The presence of substituents like the 4-methylbenzamido group can influence the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Thienopyridine derivatives can undergo a variety of chemical reactions, leading to the formation of new heterocyclic compounds. For example, the reaction of amino esters with isothiocyanates can lead to thiourea derivatives, which can further cyclize to form pyridothienopyrimidines . The reactivity of the diethyl ester groups in the compound of interest suggests that it could participate in similar reactions, potentially leading to the formation of new functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. For example, the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate shows intermolecular and intramolecular hydrogen bonding, which can affect the compound's solubility and melting point . The presence of electron-donating or withdrawing groups, such as the 4-methylbenzamido substituent, can also impact the compound's acidity, basicity, and reactivity towards other chemical species.

properties

IUPAC Name

diethyl 2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-27-20(25)17-15-10-11-23(21(26)28-5-2)12-16(15)29-19(17)22-18(24)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTANWNENPNZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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